molecular formula C14H11NO3S B2687054 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide CAS No. 2380071-47-4

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide

Cat. No.: B2687054
CAS No.: 2380071-47-4
M. Wt: 273.31
InChI Key: GFPNBZGRBAYIJB-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide typically involves the condensation of furan and thiophene derivatives. One common method includes the use of a furan-3-carboxylic acid derivative and a thiophene-2-carbaldehyde derivative, which undergoes a condensation reaction in the presence of a suitable catalyst . The reaction conditions often involve refluxing in an organic solvent such as toluene or ethanol, with the addition of a dehydrating agent like phosphorus pentoxide to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-3-carboxylic acid derivatives, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide is unique due to its combination of both furan and thiophene rings, which confer distinct electronic and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(11-2-4-18-8-11)15-6-13-5-12(9-19-13)10-1-3-17-7-10/h1-5,7-9H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPNBZGRBAYIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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